molecular formula C19H21N5O2S B2458752 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine CAS No. 1428371-92-9

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine

Cat. No.: B2458752
CAS No.: 1428371-92-9
M. Wt: 383.47
InChI Key: WXOBOXYAQUNYKQ-UHFFFAOYSA-N
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Description

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a pyridazine ring substituted with a pyrrole group

Properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOBOXYAQUNYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the benzylsulfonyl group. The pyridazine ring is then constructed, and finally, the pyrrole group is added. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antileishmanial Activity

Recent studies have explored the antileishmanial properties of compounds related to 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine. Research indicates that derivatives with similar structural motifs exhibit activity against Leishmania species, which are responsible for leishmaniasis, a neglected tropical disease. The mechanism involves targeting specific metabolic pathways in the parasite, leading to cell death while maintaining lower cytotoxicity towards mammalian cells .

Case Study : In vitro testing demonstrated that certain derivatives showed IC50 values comparable to established treatments like pentamidine but with reduced toxicity, making them promising candidates for further development .

Cancer Treatment

The compound's structural features suggest potential as an inhibitor of various kinases involved in cancer progression. Specifically, the benzylsulfonamide moiety may enhance binding affinity to ATP-binding sites in kinases such as FGFR (Fibroblast Growth Factor Receptor), which is implicated in several cancers.

Case Study : A docking study indicated that compounds similar to this compound could effectively inhibit FGFR1, showcasing moderate inhibition at nanomolar concentrations. This suggests its potential role as a targeted therapy in oncology .

Analgesic and Anti-inflammatory Properties

Research on pyridazine derivatives has revealed analgesic and anti-inflammatory effects, attributed to their ability to inhibit cyclooxygenase enzymes (COX). The structure of this compound may allow it to function similarly.

Case Study : Derivatives with similar pharmacophores have shown high selectivity for COX-2 over COX-1, indicating a favorable safety profile for treating pain and inflammation without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Summary Table of Applications

ApplicationMechanism of ActionRelevant Studies
AntileishmanialInhibits metabolic pathways in LeishmaniaIC50 values comparable to pentamidine; lower cytotoxicity
Cancer TreatmentInhibits FGFR kinasesDocking studies showing effective binding and inhibition
Analgesic/Anti-inflammatorySelective inhibition of COX enzymesHigh selectivity for COX-2; reduced ulcerogenic effects compared to NSAIDs

Mechanism of Action

The mechanism of action of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine include other piperazine derivatives and pyridazine-based molecules. Examples include:

  • 3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
  • 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfonyl group and the pyrrole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine is a member of a class of organic molecules that exhibit significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H21N5O2SC_{19}H_{21}N_5O_2S with a molecular weight of approximately 365.44 g/mol. The compound consists of a piperazine ring substituted with a benzylsulfonyl group and a pyridazine ring that incorporates a pyrrole moiety.

Synthesis Methodology:
The synthesis typically involves several steps:

  • Formation of the Piperazine Intermediate: The piperazine is synthesized and functionalized with the benzylsulfonyl group.
  • Synthesis of the Pyridazine Ring: The pyridazine is formed from suitable precursors.
  • Coupling Reaction: The final compound is obtained through nucleophilic substitution reactions between the piperazine intermediate and the pyridazine ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and potential neuroprotective effects.

Antimicrobial Activity

Studies have shown that derivatives similar to this compound possess potent antibacterial properties. For example, pyrrole-containing compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating significant antimicrobial potential .

Anticancer Properties

The mechanism of action for anticancer activity often involves the inhibition of specific enzymes or receptors involved in cell proliferation. For instance, compounds with similar structures have been reported to inhibit the activity of kinases associated with cancer cell growth .

Case Study:
In vitro studies on related piperazine derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting a promising avenue for further research into their use as anticancer agents .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes critical for tumor growth.
  • Receptor Modulation: The compound could modulate receptor activity linked to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidineContains methylsulfonyl groupAntimicrobial
4-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidineContains ethylsulfonyl groupAnticancer
4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidineContains phenylsulfonyl groupNeuroprotective

This comparison highlights how variations in substituents can influence biological activity, making this compound particularly interesting for medicinal chemistry.

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